Thiazolo[4,5-c]pyridin-2-amine
Overview
Description
Thiazolo[4,5-c]pyridin-2-amine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The fusion of thiazole and pyridine rings creates a unique scaffold that can be modified to produce a variety of biologically active derivatives.
Mechanism of Action
Mode of Action
Thiazolo[4,5-c]pyridin-2-amine interacts with its target, topoisomerase I, by inhibiting its activity . This inhibition is achieved by stabilizing the topoisomerase I/DNA complex, which results in DNA damage during cell replication . This efficient inhibition of cell proliferation makes this compound a potent anticancer agent .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway . By inhibiting topoisomerase I, the compound disrupts the normal process of DNA unwinding, which is essential for replication and transcription . This disruption leads to DNA damage and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The primary result of this compound’s action is the induction of DNA damage, leading to cell death . This makes it a potential candidate for the development of anticancer drugs . In addition to its anticancer properties, this compound and its derivatives have also been reported to exhibit antioxidant, antimicrobial, herbicidal, anti-inflammatory, and antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazolo[4,5-c]pyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with ammonium thiocyanate in the presence of ceric ammonium nitrate and dimethyl sulfoxide as a solvent . Another method includes the use of 3-iodopyridin-2-amine, carbon disulfide, and various secondary amines in a copper-catalyzed cascade reaction .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Thiazolo[4,5-c]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolo[4,5-c]pyridin-2-amines.
Scientific Research Applications
Thiazolo[4,5-c]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine: Shares a similar fused ring structure but differs in the position of the nitrogen atom in the pyridine ring.
Pyrano[2,3-d]thiazole: Contains a fused pyran ring instead of a pyridine ring, leading to different chemical properties and biological activities.
Uniqueness: Thiazolo[4,5-c]pyridin-2-amine is unique due to its specific ring fusion and the presence of an amino group at the 2-position. This structural feature allows for diverse chemical modifications and a broad range of biological activities, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
[1,3]thiazolo[4,5-c]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-6-9-4-3-8-2-1-5(4)10-6/h1-3H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHXRTVCVNSLPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558058 | |
Record name | [1,3]Thiazolo[4,5-c]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89786-54-9 | |
Record name | [1,3]Thiazolo[4,5-c]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,3]thiazolo[4,5-c]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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